molecular formula C11H15N3O B14065447 (2-Aminophenyl)(piperazin-1-yl)methanone

(2-Aminophenyl)(piperazin-1-yl)methanone

Cat. No.: B14065447
M. Wt: 205.26 g/mol
InChI Key: QZPRYUBUYCOONT-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(piperazin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a derivative of piperazine and aniline, featuring both an amino group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-aminobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), thereby modulating the levels of endocannabinoids in the body. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminophenyl)(piperazin-1-yl)methanone is unique due to the presence of both an amino group and a piperazine ring, which confer distinct chemical and biological properties. The amino group enhances its reactivity in substitution reactions, while the piperazine ring contributes to its binding affinity with various biological targets .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(2-aminophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2

InChI Key

QZPRYUBUYCOONT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

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